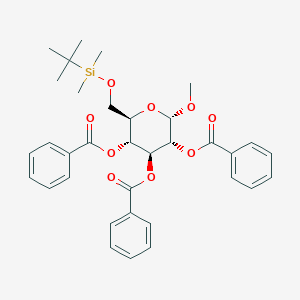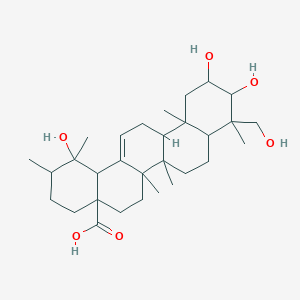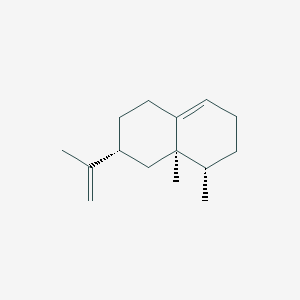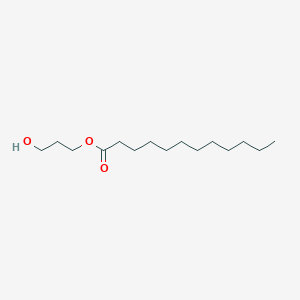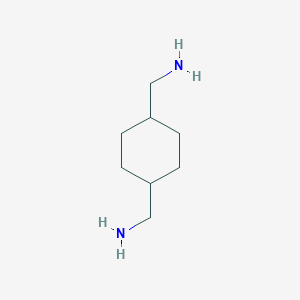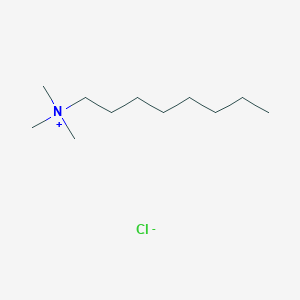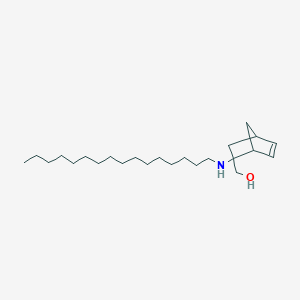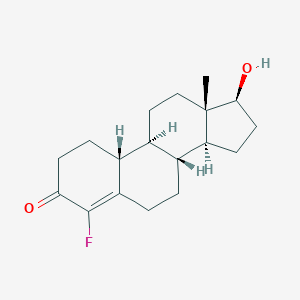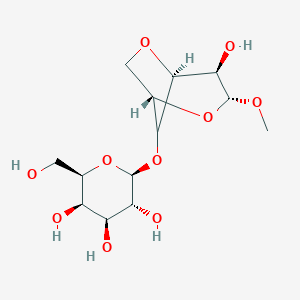
Methylcarrabioside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylcarrabioside is a carbohydrate derivative that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a methylated derivative of carrabioside, a rare sugar that is naturally found in some plants and bacteria. Methylcarrabioside has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of methylcarrabioside is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. It has also been shown to inhibit the activation of the NF-kappaB signaling pathway, which is involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
Methylcarrabioside has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and prevent the replication of viruses. It has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that it can improve glucose tolerance and insulin sensitivity in mice. However, more studies are needed to fully understand its effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Methylcarrabioside has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also water-soluble, which makes it easy to use in cell culture experiments. However, one of the limitations of using methylcarrabioside in lab experiments is its high cost. It is also not widely available, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on methylcarrabioside. One area of research is its potential applications in medicine. More studies are needed to fully understand its antitumor and antiviral properties and to determine its potential as a therapeutic agent. Another area of research is its potential as a plant growth regulator and biopesticide. Studies are needed to determine its effectiveness in controlling pests and diseases in crops. Finally, more studies are needed to fully understand its mechanism of action and its effects on human health.
Méthodes De Synthèse
Methylcarrabioside can be synthesized using various methods, including enzymatic and chemical methods. One of the most commonly used methods is the chemical synthesis method, which involves the reaction of carrabioside with methyl iodide in the presence of a base. The reaction yields methylcarrabioside along with some side products. The purity of the product can be improved by using purification techniques such as column chromatography.
Applications De Recherche Scientifique
Methylcarrabioside has potential applications in various fields such as medicine, food, and agriculture. In medicine, it has been studied for its antitumor and antiviral properties. Studies have shown that methylcarrabioside can inhibit the growth of cancer cells and prevent the replication of viruses such as HIV and herpes simplex virus. In food, it can be used as a low-calorie sweetener due to its sweetness and low glycemic index. In agriculture, it can be used as a plant growth regulator and a biopesticide.
Propriétés
Numéro CAS |
131216-94-9 |
|---|---|
Nom du produit |
Methylcarrabioside |
Formule moléculaire |
C13H22O10 |
Poids moléculaire |
338.31 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-2-[[(1S,3R,4R,5S)-4-hydroxy-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H22O10/c1-19-12-9(18)11-10(5(22-12)3-20-11)23-13-8(17)7(16)6(15)4(2-14)21-13/h4-18H,2-3H2,1H3/t4-,5+,6+,7+,8-,9-,10?,11+,12-,13+/m1/s1 |
Clé InChI |
TULXNGMSCFHMKM-OTKCETCXSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H]2C([C@@H](O1)CO2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
SMILES |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)O)O)O |
SMILES canonique |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)O)O)O |
Synonymes |
methyl 3,6-anhydro-4-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside methyl alpha-carrabioside methylcarrabioside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



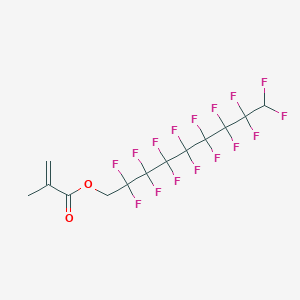
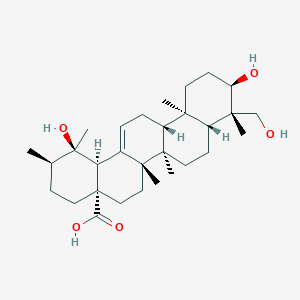
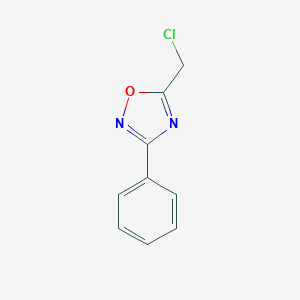
![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)
![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)
